N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide
Description
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a decahydronaphthalenyl group, which is a saturated bicyclic hydrocarbon, and a tert-butylsulfonylacetamide group, which contributes to its reactivity and stability.
Properties
IUPAC Name |
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3S/c1-16(2,3)21(19,20)11-15(18)17-14-9-8-12-6-4-5-7-13(12)10-14/h12-14H,4-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVRPIBBUZNRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(=O)NC1CCC2CCCCC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Decahydronaphthalenyl Intermediate: The initial step involves the hydrogenation of naphthalene to produce decahydronaphthalene.
Introduction of the Acetamide Group: The decahydronaphthalenyl intermediate is then reacted with acetic anhydride in the presence of a catalyst to introduce the acetamide group.
Sulfonylation: The final step involves the sulfonylation of the acetamide derivative using tert-butylsulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products
Oxidation: Sulfoxides, Sulfones
Reduction: Amines, Alcohols
Substitution: Corresponding substituted derivatives
Scientific Research Applications
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the decahydronaphthalenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)acetamide
- 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl formate
- Dibenzothiophene-substituted aromatic compounds
Uniqueness
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide stands out due to its unique combination of a decahydronaphthalenyl group and a tert-butylsulfonylacetamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
